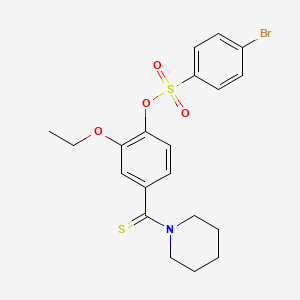![molecular formula C20H22N2O2 B4685645 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4685645.png)
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
説明
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a chemical compound that belongs to the class of adenosine receptor antagonists. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
作用機序
Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. There are four subtypes of adenosine receptors, A1, A2A, A2B, and A3, which have different tissue distribution and signaling pathways. 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide specifically targets the A1 receptor subtype and blocks its activation by adenosine. This leads to a decrease in intracellular cAMP levels and inhibition of various downstream signaling pathways, such as protein kinase A and mitogen-activated protein kinase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. In the cardiovascular system, this compound can reduce myocardial infarct size and improve cardiac function by blocking A1 receptor-mediated vasoconstriction and ischemia-reperfusion injury. In the brain, this compound can enhance cognitive function and reduce seizure activity by blocking A1 receptor-mediated inhibition of neurotransmitter release. In the immune system, this compound can modulate inflammatory responses by blocking A1 receptor-mediated inhibition of cytokine production and leukocyte activation.
実験室実験の利点と制限
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages as a research tool, including its high selectivity for the A1 receptor subtype, its well-characterized pharmacokinetics and pharmacodynamics, and its availability from commercial sources. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential off-target effects on other adenosine receptor subtypes or non-receptor targets, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and adenosine receptors. One direction is to investigate the potential therapeutic applications of A1 receptor antagonists in various diseases, such as ischemic stroke, Alzheimer's disease, and cancer. Another direction is to develop new A1 receptor antagonists with improved selectivity, potency, and safety profiles. Furthermore, the role of adenosine receptors in the regulation of immune responses and inflammation is an area of active research, and this compound can be a valuable tool in these studies. Overall, this compound and adenosine receptors are promising targets for drug discovery and therapeutic intervention in various diseases.
科学的研究の応用
3,4-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a highly selective antagonist of the adenosine A1 receptor subtype. It has been used extensively in scientific research to study the role of adenosine receptors in various physiological and pathological processes, such as cardiovascular function, neuronal activity, inflammation, and cancer. This compound has also been used to investigate the potential therapeutic effects of A1 receptor antagonists in several diseases, including ischemia-reperfusion injury, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
3,4-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-5-6-17(13-15(14)2)19(23)21-18-9-7-16(8-10-18)20(24)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJOIPMEEMFVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4685563.png)
![6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4685564.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4685573.png)

![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4685592.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4685593.png)
![3-[3-(4-bromo-2-chlorophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4685601.png)
![7-methyl-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4685602.png)
![2-{4-[2-methyl-2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4685610.png)
![2,2-dibromo-1-methyl-N'-[1-(3-pyridinyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4685626.png)
![4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4685630.png)

![1-{5-[(2-bromophenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4685638.png)
![4-[({[(2,4-dichlorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4685653.png)